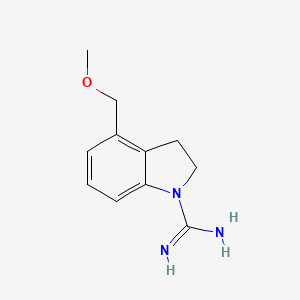

![molecular formula C13H23NO3 B1478516 2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid CAS No. 2097949-26-1](/img/structure/B1478516.png)

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid

Vue d'ensemble

Description

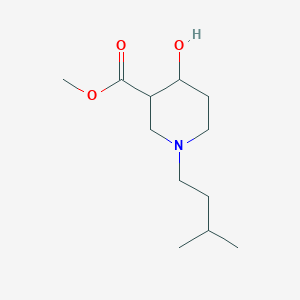

2-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid, also known as 2-Methyl-3a-methoxymethyl-hexahydrocyclopenta[c]pyrrol-2(1H)-yl butanoic acid, is a novel organic molecule with a wide range of applications in the field of scientific research. It is a cyclic organic compound with a molecular formula of C10H20O4 and a molecular weight of 200.27 g/mol. 2-(3a-(Methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid is a colorless solid with a melting point of 67-68 °C.

Applications De Recherche Scientifique

Pyrrole Alkaloid Derivatives and Their Applications

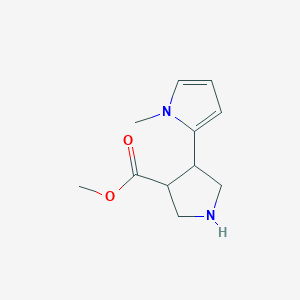

A New Pyrrole Alkaloid from Leccinum Extremiorientale : A study isolated a new pyrrole alkaloid, among others, from the fruiting bodies of Leccinum extremiorientale. The structures were identified through spectroscopy, highlighting the diversity and potential biological significance of pyrrole derivatives in natural products (Yang et al., 2015).

Pyrrole Alkaloids with Bulky N‐Alkyl Side Chains : This research identified four new pyrrole alkaloids isolated from Lycium chinense. The study emphasized the stereogenic centers and chemical shifts in these compounds, which could influence their biological activity and potential pharmaceutical applications (Youn et al., 2013).

Identification of New Pyrrole Alkaloids : Another study on Lycium chinense fruits identified three new minor pyrrole alkaloids, contributing to the understanding of the chemical diversity and potential pharmacological properties of compounds from this plant (Youn et al., 2016).

Chemical Synthesis and Properties

Hexahydro-2H-thieno[2,3-c]pyrrole Derivatives : A study proposed hexahydro-2H-thieno[2,3-c]pyrrole as a scaffold for drug discovery, showcasing practical syntheses of derivatives. This research demonstrates the potential of such compounds in the development of new pharmaceuticals (Yarmolchuk et al., 2011).

Intramolecular Tetrahydrofuran Formation : This study elaborated on the synthesis of a novel compound through intramolecular attack, demonstrating the synthetic versatility and potential applications of pyrrole derivatives in chemical synthesis (Verboom et al., 2010).

Biological and Material Applications

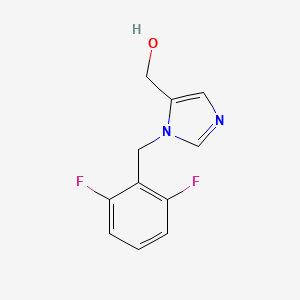

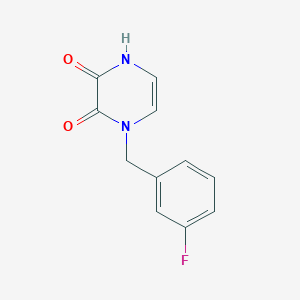

Antimicrobial Activity of N-Substituted-β-amino Acid Derivatives : A study synthesized derivatives of 3-[(2-hydroxyphenyl)amino]butanoic acids containing pyrrole and other moieties, some of which showed good antimicrobial activity. This highlights the potential of pyrrole derivatives in developing new antimicrobial agents (Mickevičienė et al., 2015).

Electron Transport Layer for Polymer Solar Cells : Research on a novel n-type conjugated polyelectrolyte based on the pyrrolopyrrole structure demonstrated its effectiveness as an electron transport layer in inverted polymer solar cells. This study showcases the potential of pyrrole derivatives in the field of renewable energy and material science (Hu et al., 2015).

Propriétés

IUPAC Name |

2-[3a-(methoxymethyl)-1,3,4,5,6,6a-hexahydrocyclopenta[c]pyrrol-2-yl]butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H23NO3/c1-3-11(12(15)16)14-7-10-5-4-6-13(10,8-14)9-17-2/h10-11H,3-9H2,1-2H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CFPRPUWNSGENNS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)O)N1CC2CCCC2(C1)COC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H23NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

241.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3a-(methoxymethyl)hexahydrocyclopenta[c]pyrrol-2(1H)-yl)butanoic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-hydroxy-1-propyl-3,4-dihydro-1H-benzo[c][1,2]thiazine 2,2-dioxide](/img/structure/B1478439.png)

![5-(2-aminoethyl)pyrrolo[1,2-a]quinoxalin-4(5H)-one](/img/structure/B1478440.png)

![5-(2-aminoethyl)pyrido[2,3-e]pyrrolo[1,2-a]pyrazin-6(5H)-one](/img/structure/B1478441.png)

![4-Ethoxy-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid](/img/structure/B1478448.png)